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molecular formula C8H18O B1584603 Di-sec-butyl ether CAS No. 6863-58-7

Di-sec-butyl ether

Cat. No. B1584603
M. Wt: 130.23 g/mol
InChI Key: HHBZZTKMMLDNDN-UHFFFAOYSA-N
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Patent
US04476333

Procedure details

From the recycle, a 76% residual gas containing 95.2 grams of n-butenes (1.7 moles) and 30.4 grams of n-butene (0.52 mole) was removed per hours, was depressured to normal atmospheric pressure in the second separator and was discharged. In the second separator 140 grams (1.9 moles) of secondary butyl alcohol and 0.7-1.4 grams of di-sec. butyl ether were obtained per hour after removing the C4 -components in the form of a 77 to 89% crude alcohol still containing 10-22% water. The space-time yield of secondary butyl alcohol was 1.6 moles per liter of catalyst an hour, the selectivity being more than 99%.
[Compound]
Name
residual gas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-butenes
Quantity
95.2 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH3:4].[CH:5]([OH:9])([CH2:7][CH3:8])[CH3:6]>>[CH:2]([O:9][CH:5]([CH2:7][CH3:8])[CH3:6])([CH2:3][CH3:4])[CH3:1]

Inputs

Step One
Name
residual gas
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
n-butenes
Quantity
95.2 g
Type
reactant
Smiles
Name
Quantity
30.4 g
Type
reactant
Smiles
C=CCC
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
C(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed per hours

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)OC(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 (± 0.35) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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